molecular formula C27H26ClN3O2S B2441727 4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851715-36-1

4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2441727
CAS RN: 851715-36-1
M. Wt: 492.03
InChI Key: LIBMHUMTZMDRKY-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C27H26ClN3O2S and its molecular weight is 492.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties Research has demonstrated innovative synthesis methods and chemical transformations of compounds structurally related to 4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide. For instance, Basheer and Rappoport (2006) described the reaction of omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds, leading to various heterocyclic compounds, showcasing the versatility of such chemical structures in generating diverse molecular frameworks Basheer & Rappoport, 2006. Additionally, the work by Geetha et al. (2019) on the synthesis, characterization, and crystal structure analysis of a benzamide derivative underlines the interest in detailed structural analysis for understanding the interactions and properties of such compounds Geetha et al., 2019.

Mechanism of Action

Target of Action

The primary targets of the compound “4-chloro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of the compound’s primary targets is an essential step in understanding its mechanism of action.

properties

IUPAC Name

4-chloro-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S/c28-22-12-10-21(11-13-22)27(33)30-16-17-31-18-25(23-8-4-5-9-24(23)31)34-19-26(32)29-15-14-20-6-2-1-3-7-20/h1-13,18H,14-17,19H2,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBMHUMTZMDRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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